molecular formula C9H6Cl2N2S B1298045 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine CAS No. 39893-80-6

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No. B1298045
CAS RN: 39893-80-6
M. Wt: 245.13 g/mol
InChI Key: UWAXMUSNRIUHRQ-UHFFFAOYSA-N
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Description

The compound "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine" is a derivative of the 1,3-thiazol-2-amine family, which is characterized by a thiazole ring, a core structure in many biologically active compounds. The presence of dichlorophenyl group suggests potential for increased molecular interactions due to the halogen atoms, which could be relevant for various chemical and biological applications.

Synthesis Analysis

The synthesis of related thiazole compounds typically involves cyclization reactions and the formation of the thiazole ring. For instance, the synthesis of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine involves the reaction of 2,4-dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization . Similar methods could potentially be adapted for the synthesis of "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine," although the specific synthesis pathway for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using these methods, and its geometry was calculated using density functional theory (DFT) . The molecular structure of "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine" would likely be determined through similar analytical techniques.

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including Knoevenagel condensation, Michael addition, and ring-opening followed by ring-closure processes . The reactivity of "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine" would be influenced by the electron-withdrawing effects of the dichlorophenyl group, potentially affecting its participation in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by substituents on the thiazole ring. For instance, the presence of halogen atoms can affect the compound's polarity, hydrogen bonding capacity, and electronic properties . The dichlorophenyl group in "4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine" would contribute to its physical and chemical characteristics, potentially making it suitable for applications as nonlinear optical (NLO) materials or in biological activities .

Scientific Research Applications

1. Preparation of New Heterocyclic Compounds

  • Application Summary: This compound is used in the preparation of new heterocyclic compounds with expected biological activity .

2. Synthesis of Carbodithioate Derivatives

  • Application Summary: A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized using this compound .
  • Methods of Application: The compounds were synthesized by conventional technique as well as ultrasound irradiation .
  • Results or Outcomes: The synthesized compounds were evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities. Some of the synthesized compounds showed promising antimicrobial activity against some gram-positive and gram-negative bacteria .

3. 3,4-Dichlorophenyl Isocyanate

  • Application Summary: 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis .

4. Pfizer’s Green Chemistry Program

  • Application Summary: Pfizer’s Green Chemistry Program has been applying green chemistry principles to reduce the amount of waste associated with chemical operations .

5. 3,4-Dichlorophenyl Isocyanate

  • Application Summary: 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis .

6. Pfizer’s Green Chemistry Program

  • Application Summary: Pfizer’s Green Chemistry Program has been applying green chemistry principles to reduce the amount of waste associated with chemical operations .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, handling precautions, and disposal guidelines.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound. This could include potential uses that have not yet been fully explored, or improvements that could be made to its synthesis or use.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXMUSNRIUHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347166
Record name 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

CAS RN

39893-80-6
Record name 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(3,4-dichlorophenyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 3′,4′-dichloroacetophenone and thiourea as the raw materials, the same operation as the Example 395(1) gave the title compound.
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Yield
77.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Hanke, F Dehm, S Liening, SD Popella… - Journal of medicinal …, 2013 - ACS Publications
Dual inhibition of microsomal prostaglandin E 2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) is currently pursued as potential pharmacological strategy for treatment of …
Number of citations: 70 pubs.acs.org
GL Simpson, SM Bertrand, JA Borthwick… - Journal of medicinal …, 2019 - ACS Publications
Abelson kinase (c-Abl) is a ubiquitously expressed, nonreceptor tyrosine kinase which plays a key role in cell differentiation and survival. It was hypothesized that transient activation of c…
Number of citations: 21 pubs.acs.org
D Mishra, C Rout, GS Bisht - 2018 - ir.juit.ac.in
1.5 Objectives CHAPTER 2: DESIGN, SYNTHESIS AND EVALUATION OF 3-[2-(4-PHENYLTHIAZOL-2-YLAMINO) ACETYL] CHROMEN-2-ONE DERIVATIVES AS CHOLINESTERASE …
Number of citations: 0 www.ir.juit.ac.in

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